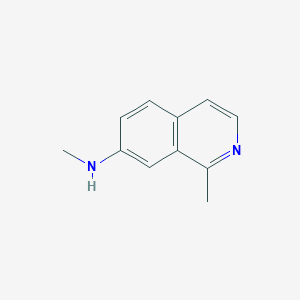
N,1-dimethylisoquinolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethylisoquinolin-7-amine, also known as DMIA, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
作用機序
The exact mechanism of action of N,1-dimethylisoquinolin-7-amine is not fully understood. However, it has been suggested that N,1-dimethylisoquinolin-7-amine exerts its therapeutic effects by modulating various signaling pathways in the body. N,1-dimethylisoquinolin-7-amine has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and immune response. N,1-dimethylisoquinolin-7-amine has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
生化学的および生理学的効果
N,1-dimethylisoquinolin-7-amine has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N,1-dimethylisoquinolin-7-amine has also been shown to reduce inflammation and oxidative stress. Additionally, N,1-dimethylisoquinolin-7-amine has been found to improve cognitive function and protect against neurodegeneration.
実験室実験の利点と制限
N,1-dimethylisoquinolin-7-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N,1-dimethylisoquinolin-7-amine is also stable under normal laboratory conditions. However, N,1-dimethylisoquinolin-7-amine has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N,1-dimethylisoquinolin-7-amine can be toxic at high concentrations, which can limit its use in some assays.
将来の方向性
There are several future directions for the study of N,1-dimethylisoquinolin-7-amine. One potential area of research is the development of N,1-dimethylisoquinolin-7-amine-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of N,1-dimethylisoquinolin-7-amine and its effects on various signaling pathways in the body. Additionally, the development of new synthesis methods for N,1-dimethylisoquinolin-7-amine could potentially improve its availability and reduce its cost.
合成法
N,1-dimethylisoquinolin-7-amine can be synthesized through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Another method is the reduction of 1,2,3,4-tetrahydroisoquinoline with lithium aluminum hydride. N,1-dimethylisoquinolin-7-amine can also be synthesized through the reaction of 2,3-dihydro-1H-inden-1-amine with acetaldehyde.
科学的研究の応用
N,1-dimethylisoquinolin-7-amine has been studied extensively for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. N,1-dimethylisoquinolin-7-amine has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
特性
CAS番号 |
140683-34-7 |
|---|---|
製品名 |
N,1-dimethylisoquinolin-7-amine |
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC名 |
N,1-dimethylisoquinolin-7-amine |
InChI |
InChI=1S/C11H12N2/c1-8-11-7-10(12-2)4-3-9(11)5-6-13-8/h3-7,12H,1-2H3 |
InChIキー |
UZHHZAVBNWGRMO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1C=C(C=C2)NC |
正規SMILES |
CC1=NC=CC2=C1C=C(C=C2)NC |
同義語 |
7-Isoquinolinamine,N,1-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



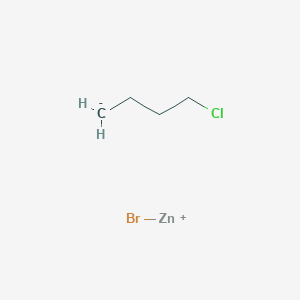
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
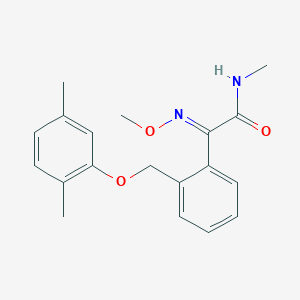
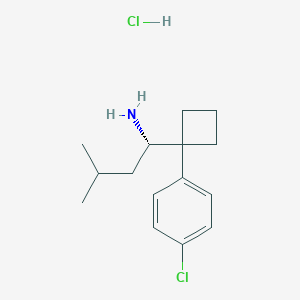
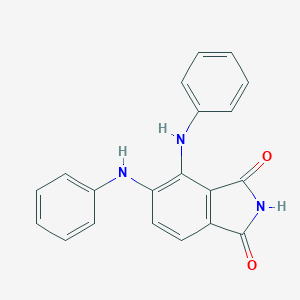
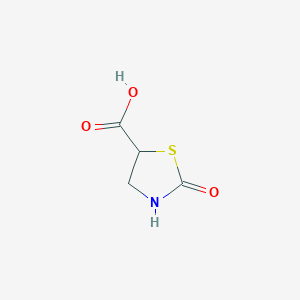
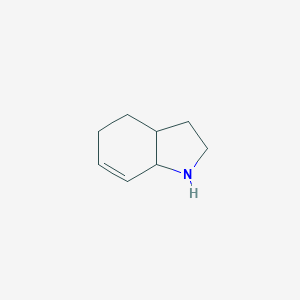
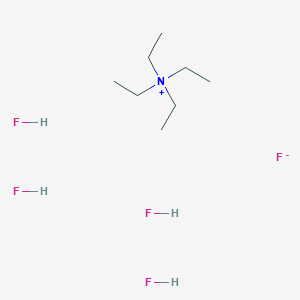
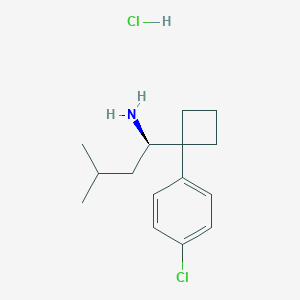
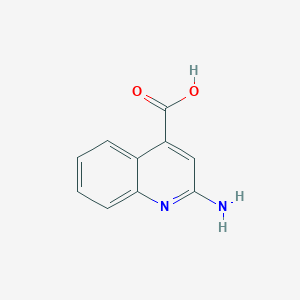
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)


